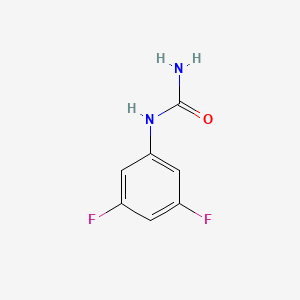

1-(3,5-Difluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUOCJXSRNBPLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3,5 Difluorophenyl Urea Analogues

Classical and Contemporary Synthesis Routes for N-Aryl Ureas

The synthesis of N-aryl ureas, including 1-(3,5-Difluorophenyl)urea, is rooted in fundamental organic reactions, which have been refined over time to improve efficiency, safety, and environmental sustainability.

Phosgene and Phosgene-Surrogate Mediated Approaches (e.g., Triphosgene)

Historically, the synthesis of N,N'-disubstituted ureas has heavily relied on the use of phosgene (COCl₂), a highly toxic gas. mdpi.comresearchgate.net This method involves the reaction of a primary amine with phosgene to generate an isocyanate intermediate. mdpi.comasianpubs.org This isocyanate is then reacted with a second amine to form the desired urea (B33335).

Due to the hazardous nature of phosgene, safer alternatives known as phosgene surrogates have been developed and are now widely used. rsc.org Triphosgene, a crystalline solid, is a common and safer substitute for gaseous phosgene. mdpi.comasianpubs.orgresearchgate.net It reacts with aryl amines in the presence of a base, such as triethylamine, to form an aryl isocyanate in situ. mdpi.comnih.gov This intermediate can then be reacted with another aryl amine to produce unsymmetrical N,N'-diaryl ureas. mdpi.com Other phosgene substitutes that function similarly include 1,1'-carbonyldiimidazole (CDI) and 1,1'-carbonylbisbenzotriazole. mdpi.com

Table 1: Comparison of Phosgene and Triphosgene in N-Aryl Urea Synthesis

| Feature | Phosgene | Triphosgene |

|---|---|---|

| Physical State | Gas | Crystalline Solid |

| Handling | Requires specialized equipment and extreme caution due to high toxicity. | Easier and safer to handle and store. mdpi.com |

| Stoichiometry | 1 equivalent of phosgene reacts with 2 equivalents of amine. | 1/3 equivalent of triphosgene is typically used per equivalent of isocyanate generated. mdpi.com |

| Reaction Conditions | Often requires low temperatures and careful control of addition. | Reactions are typically carried out under milder conditions. |

| Byproducts | Hydrogen chloride (HCl) | Hydrogen chloride (HCl) |

Nucleophilic Addition-Elimination Reaction Pathways

The formation of a urea bond is fundamentally a nucleophilic addition reaction. researchgate.net The most common pathway involves the nucleophilic attack of an amine on the electrophilic carbon atom of an isocyanate. researchgate.netnih.gov This reaction is generally efficient and proceeds under mild conditions. The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups increase the electrophilicity of the carbonyl carbon and enhance reactivity. nih.gov

Another related pathway is the nucleophilic addition-elimination reaction with acyl chlorides or acid anhydrides, which primarily leads to the formation of amides. savemyexams.com However, for urea synthesis, the key step remains the nucleophilic addition to an isocyanate or a related carbonyl derivative.

The Curtius rearrangement is another method that generates the key isocyanate intermediate in situ from an acyl azide, which can then be trapped by an amine to form the urea. mdpi.combjmu.edu.cn

Catalyst-Free and Green Chemistry Synthetic Paradigms in Aqueous Media

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For N-aryl ureas, this has led to the development of catalyst-free and aqueous media-based approaches.

One such method involves the nucleophilic addition of amines to potassium isocyanate in water, eliminating the need for organic co-solvents and catalysts. nih.govresearchgate.netrsc.org This approach is practically simple, mild, and efficient, providing good to excellent yields of N-substituted ureas. researchgate.net The use of water as a solvent is not only environmentally benign but also simplifies product isolation, often requiring only filtration or extraction. nih.gov

The direct use of carbon dioxide (CO₂) as a C1 building block is another cornerstone of green urea synthesis. researchgate.net Electrocatalytic and photocatalytic methods are being explored to synthesize urea from CO₂ and nitrogen-containing small molecules, offering a potential net-zero emission pathway. researchgate.netspringernature.com Plasma-driven direct coupling of CO₂ and N₂ under ambient conditions represents a novel, catalyst-free route for urea synthesis. rsc.orgbohrium.com These emerging technologies aim to replace the energy-intensive Haber-Bosch process traditionally used for ammonia production, a key component of industrial urea synthesis. ureaknowhow.comsrmap.edu.in

Continuous Flow Synthesis Techniques and Scalability Considerations

Continuous flow chemistry has emerged as a powerful tool for the synthesis of ureas, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. researchgate.netru.nlmdpi.com Flow reactors, particularly microreactors, provide excellent heat and mass transfer, allowing for precise control over reaction parameters and enabling reactions to be performed under conditions that might be unsafe in a batch setup. researchgate.netucd.ie

The synthesis of unsymmetrical ureas has been successfully demonstrated in continuous-flow systems, often involving the in-situ generation of an isocyanate intermediate followed by its reaction with an amine in a subsequent reactor. mdpi.comresearchgate.netacs.org This approach minimizes the handling of potentially unstable or hazardous intermediates. mdpi.com In-line analytical techniques, such as FT-IR spectroscopy, can be integrated into the flow system to monitor the reaction in real-time, facilitating rapid optimization of reaction conditions. researchgate.netacs.org

The scalability of continuous flow processes is a key advantage. Scaling up production is typically achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, rather than increasing the reactor volume, which can introduce safety and control challenges in batch production. ucd.ie This makes continuous flow a highly attractive methodology for the industrial production of urea derivatives. researchgate.net

Strategic Derivatization and Analogue Synthesis

The derivatization of the this compound scaffold is a critical aspect of medicinal chemistry and materials science, aimed at fine-tuning the physicochemical and biological properties of the parent molecule.

Rational Design of Substituted Phenylurea Derivatives

The rational design of substituted phenylurea derivatives is guided by the desired application, often in the context of developing new therapeutic agents. nih.govmdpi.comnih.gov The diaryl urea moiety is a common scaffold in the design of anticancer drugs due to its ability to form hydrogen bonds with biological targets. nih.gov

The process of rational design involves several key steps:

Identification of a Target: This could be an enzyme or a receptor involved in a disease pathway.

Understanding Structure-Activity Relationships (SAR): This involves systematically modifying different parts of the lead molecule, such as the phenyl rings of the urea, and evaluating the impact of these changes on biological activity. mdpi.com For example, the introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl rings can significantly alter the binding affinity and selectivity for the target. mdpi.comnih.gov

Molecular Modeling and Docking: Computational tools are used to predict how a designed molecule will bind to its target, helping to prioritize which analogues to synthesize. mdpi.com

Synthesis and Biological Evaluation: The designed compounds are then synthesized and tested to validate the design hypothesis and to identify promising lead candidates for further development. nih.govnih.govhw.ac.uk

The synthesis of these rationally designed analogues often employs the same fundamental reactions described in the previous sections, such as the reaction of a substituted aniline with an appropriately substituted phenyl isocyanate. nih.govmdpi.com

Table 2: Common Substituents and Their Potential Effects in Phenylurea Derivatives

| Substituent Group | Potential Effects on Properties |

|---|---|

| Halogens (F, Cl, Br) | Can modulate lipophilicity, metabolic stability, and binding interactions through halogen bonding. |

| Trifluoromethyl (-CF₃) | Often increases metabolic stability and can enhance binding affinity. asianpubs.org |

| Methyl (-CH₃), Methoxy (-OCH₃) | Can influence steric and electronic properties, affecting binding and solubility. nih.gov |

| Cyano (-CN) | Acts as a hydrogen bond acceptor and can introduce polar interactions. nih.gov |

| Pyridine and other heterocycles | Can introduce basic centers for salt formation, improve solubility, and provide additional points for hydrogen bonding. nih.gov |

Synthesis of Hybrid Molecular Architectures Incorporating the this compound Moiety

The incorporation of the this compound scaffold into larger, hybrid molecular architectures is a key strategy in medicinal chemistry to develop compounds with enhanced or novel biological activities. This is typically achieved by coupling the difluorophenylurea moiety with another distinct chemical entity, such as a bulky lipophilic group or a heterocyclic system known for its bioactivity. The primary synthetic methodologies involve the formation of the urea linkage between two tailored precursor molecules.

The most prevalent method for constructing these hybrid molecules is the reaction between an appropriately substituted aniline and an isocyanate. This reaction is highly efficient and versatile, allowing for the combination of diverse molecular fragments. Specifically, the this compound core can be formed via two main pathways:

Reaction of 3,5-difluoroaniline (B1215098) with a complex, functionalized isocyanate.

Reaction of 3,5-difluorophenyl isocyanate with a complex amine-containing molecule.

An illustrative example of this approach is the synthesis of hybrid ureas incorporating a bulky adamantane fragment. The adamantane group is a highly lipophilic, rigid, three-dimensional scaffold often used in drug design to enhance binding affinity to biological targets. The synthesis of adamantyl-phenylurea hybrids is achieved by reacting an adamantyl-containing isocyanate with various halogenated anilines. mdpi.com

In a typical procedure, (±)-1-[isocyanato(phenyl)methyl]-3,5-dimethyladamantane is reacted with a substituted aniline, such as 3,5-difluoroaniline, in a suitable solvent like diethyl ether, often in the presence of a base like triethylamine to facilitate the reaction. mdpi.com The mixture is stirred at room temperature for several hours. An acidic workup with HCl is then performed to yield the final 1,3-disubstituted urea product. mdpi.com This method has been successfully used to generate a series of ureas containing both adamantane and fluorinated phenyl moieties with yields ranging from 29% to 74%. mdpi.com

The table below summarizes the synthesis of various adamantane-urea hybrids using this methodology, showcasing the reactants and corresponding product yields.

Another significant class of hybrid molecules involves coupling the diaryl urea motif with heterocyclic scaffolds known for their anticancer properties, such as quinoxaline. nih.gov The synthesis of such hybrids would typically follow a convergent strategy where a quinoxaline derivative bearing an amino group is prepared separately and then reacted with 3,5-difluorophenyl isocyanate. The quinoxaline core itself is generally synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov

A further synthetic strategy involves post-urea formation modification. In this approach, a functionalized this compound derivative is synthesized first, which then undergoes subsequent reactions to build the final hybrid architecture. For instance, a precursor like 1-(4-acetylphenyl)-3-(3,5-difluorophenyl)urea could be used in a cyclization reaction with other reagents to form a more complex heterocyclic system appended to the difluorophenylurea core. nih.gov This multi-step approach allows for the construction of highly complex molecular architectures that are not accessible through a single-step urea formation reaction.

The research findings indicate that the reaction between an isocyanate and an amine is the most robust and widely applied method for creating hybrid molecules incorporating the this compound moiety. The modularity of this synthesis allows for the systematic variation of the hybridizing partner, enabling the exploration of structure-activity relationships.

Advanced Spectroscopic and Crystallographic Elucidation of 1 3,5 Difluorophenyl Urea and Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction (SC-XRD) provides precise three-dimensional molecular structures, offering insights into conformation, bond parameters, and intermolecular interactions.

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of phenylurea derivatives is largely defined by the torsion angles between the phenyl rings and the central urea (B33335) bridge. In many derivatives, the urea linkage is essentially planar to maximize conjugation and facilitate the formation of intramolecular hydrogen bonds. psu.edursc.org For instance, in 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, the 2-chloro-3,5-difluorophenyl ring is nearly coplanar with the urea group, while the 2,6-dichlorophenyl ring is significantly twisted by approximately 70.47°. iucr.org This twisting is a common feature in related structures, such as 1-(2,6-difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, where the 2,6-difluorophenyl ring is twisted out of the urea plane by 54.83° in one unique molecule and 60.58° in another within the same asymmetric unit. iucr.orgnih.gov

The presence of bulky substituents on the phenyl rings significantly influences these torsion angles. In the crystal structure of chlorfluazuron, the dihedral angles between the central dichlorophenyl ring and the terminal difluorophenyl and chloropyridyl rings are 79.51° and 78.84°, respectively. iucr.org These conformational differences can lead to the existence of multiple unique molecules within the asymmetric unit, a phenomenon observed in the triclinic crystal system of 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, which contains three molecules with different conformations. psu.edursc.org

Table 1: Selected Torsion Angles in 1-(3,5-Difluorophenyl)urea Derivatives

| Compound | Phenyl Ring 1 - Urea Plane Dihedral Angle (°) | Phenyl Ring 2 - Urea Plane Dihedral Angle (°) | Citation |

| 1-(2-Chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea | Nearly coplanar | 70.47 | iucr.org |

| 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea (Molecule 1) | Nearly coplanar | 54.83 | iucr.orgnih.gov |

| 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea (Molecule 2) | Nearly coplanar | 60.58 | iucr.orgnih.gov |

| Chlorfluazuron | 79.51 | 78.84 | iucr.org |

Detailed Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonding plays a crucial role in the crystal packing of phenylurea compounds. Intermolecular N-H···O hydrogen bonds are a recurring motif, often linking molecules into centrosymmetric dimers or one-dimensional chains. iucr.org For example, in 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, molecules are linked into centrosymmetric dimers by N-H···O hydrogen bonds. iucr.org Similarly, in the crystal structure of chlorfluazuron, pairs of N-H···O hydrogen bonds form R22(8) inversion dimers. iucr.org

Polymorphism and Anhydrous/Hydrate (B1144303) Phase Characterization

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. symbiosisonlinepublishing.com Different polymorphs can exhibit distinct physical properties. While specific studies on the polymorphism of this compound were not found, the phenomenon is well-documented for related compounds. The formation of anhydrous and hydrated crystalline forms is a common aspect of polymorphism. google.com

The characterization of these different phases often involves a combination of techniques. Powder X-ray diffraction (PXRD) is instrumental in identifying different crystalline forms by their unique diffraction patterns. researchgate.net For instance, the transition between a hydrate and an anhydrate form is clearly visible as a significant change in the PXRD pattern. researchgate.net Thermal analysis methods like Differential Scanning Calorimetry (DSC) can detect phase transitions and distinguish between anhydrous and hydrated forms. google.com The characterization of a crystalline pharmaceutical hydrate of a urea derivative revealed that it could undergo isomorphic dehydration without a change in its powder X-ray pattern under certain conditions, while further dehydration at higher temperatures led to a reversible phase transition. acs.org This highlights the complex interplay of temperature and humidity in determining the stable solid-state form. acs.org

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding characteristics of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Assignment and Conformational Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical environment of hydrogen and carbon atoms in a molecule. In a derivative, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the ¹H NMR spectrum showed signals for the N-H protons of the urea linkage. dergipark.org.trresearchgate.net The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents.

In the ¹³C NMR spectrum of the same derivative, the carbonyl carbon of the urea group (C=O) appears at a characteristic chemical shift of 152.26 ppm. dergipark.org.tr The carbons attached to the highly electronegative fluorine atoms (C-F) are significantly deshielded and appear at higher chemical shifts, for example, at 164.34 and 161.92 ppm as doublet peaks due to C-F coupling. dergipark.org.tr The assignment of ¹H and ¹³C NMR signals is often aided by two-dimensional NMR techniques like COSY, HMQC, and HMBC, which provide information about proton-proton and proton-carbon correlations. uni-ruse.bg

Table 2: Experimental ¹³C NMR Chemical Shifts (δ) for a this compound Derivative

| Carbon Atom | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Citation |

| C=O | 152.26 | - | - | dergipark.org.tr |

| C-F (C10) | 164.34 | d | - | dergipark.org.tr |

| C-F (C12) | 161.92 | d | - | dergipark.org.tr |

| Aromatic C | 101.68 | d | JC-F=29.28 | dergipark.org.tr |

| Aromatic C | 98.27-97.75 | t | JC-F=26.28 | dergipark.org.tr |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, allowing for the identification of functional groups and insights into molecular structure. mdpi.com

In the FT-IR spectrum of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the N-H stretching vibrations of the urea group are observed around 3404 and 3332 cm⁻¹. dergipark.org.tr The position of these bands can indicate the extent of hydrogen bonding; free N-H groups typically absorb at higher wavenumbers (3550-3700 cm⁻¹) compared to hydrogen-bonded N-H groups (2400-3200 cm⁻¹). dergipark.org.tr The C=O stretching vibration of the urea moiety is a strong band typically found in the region of 1600-1700 cm⁻¹. Other characteristic bands include aromatic C-H stretching vibrations (3000-3100 cm⁻¹) and aromatic C-C stretching vibrations (1400-1600 cm⁻¹). dergipark.org.trresearchgate.net

Raman spectroscopy is particularly useful for observing non-polar bonds. For phenylurea derivatives, both FT-IR and Raman spectra can be used to comprehensively analyze the vibrational modes. ejournal.byresearchgate.net The combination of both techniques provides a more complete picture of the molecular vibrations. mdpi.com

Table 3: Key FT-IR Vibrational Frequencies for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Citation |

| N-H | Asymmetric Stretch | 3404 | dergipark.org.tr |

| N-H | Symmetric Stretch | 3332 | dergipark.org.tr |

| C-H (aromatic) | Stretch | 3000-3100 | dergipark.org.tr |

| C=C (aromatic) | Stretch | 1400-1600 | dergipark.org.trresearchgate.net |

| NO₂ | Asymmetric Stretch | 1502 | dergipark.org.tr |

| NO₂ | Symmetric Stretch | 1335 | dergipark.org.tr |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel chemical entities, offering unparalleled precision in mass measurement. nih.govscirp.org This capability is indispensable for the unambiguous determination of a compound's elemental composition and for deciphering its structure through the analysis of fragmentation patterns. nih.govscirp.org In the characterization of this compound and its derivatives, HRMS provides definitive evidence for molecular formula validation and offers deep insights into the molecule's stability and structural arrangement under mass spectrometric conditions. nih.gov

Molecular Formula Validation

The primary application of HRMS in the analysis of synthesized compounds is the validation of their molecular formula. scirp.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, typically to within 5 parts per million (ppm). scirp.org This level of precision allows for the differentiation between ions that would be considered isobaric at lower resolutions. The experimentally determined exact mass is then compared to the theoretically calculated mass based on the proposed elemental formula. A close correlation between these two values provides strong evidence for the correct assignment of the molecular formula. scirp.org

For this compound (C₇H₆F₂N₂O), the calculated monoisotopic mass is 172.0448 Da. In HRMS analysis, this compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 173.0521. The verification of this exact mass in an experimental spectrum confirms the elemental composition.

The utility of HRMS is extensively documented in studies involving derivatives of this compound. For instance, in the synthesis and evaluation of various N-aryl urea derivatives, HRMS was crucial for confirming the structures of the newly formed compounds. nih.gov The table below presents HRMS data for several derivatives, showcasing the close agreement between the calculated and experimentally found m/z values for the protonated molecular ions [M+H]⁺.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-(Cyclohexylmethyl)-3-(3,5-difluorophenyl)urea | C₁₄H₁₉F₂N₂O | 269.1465 | 269.1471 | nih.gov |

| 1-(3,5-Difluorophenyl)-3-(furan-2-ylmethyl)urea | C₁₂H₁₁F₂N₂O₂ | 253.0789 | 253.0778 | nih.gov |

| 1-((1H-Benzimidazol-2-yl)methyl)-3-(3,5-difluorophenyl)urea | C₁₅H₁₃F₂N₄O | 303.1057 | 303.1055 | nih.gov |

| 1-((1H-Imidazol-2-yl)methyl)-3-(3,5-difluorophenyl)urea | C₁₁H₁₁F₂N₄O | 253.0901 | 253.0898 | nih.gov |

| 1-(3-Aminophenyl)-3-(3,5-difluorophenyl)urea | C₁₃H₁₁F₂N₃O | 263.0870 | N/A | nih.gov |

Fragmentation Pattern Analysis

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation through fragmentation analysis. nih.gov In this process, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. scirp.org The precise masses of these fragments provide a "fingerprint" of the molecule's structure, allowing for the identification of its constituent parts and how they are connected. libretexts.org

For phenylurea compounds, fragmentation typically occurs at the weakest bonds, primarily around the central urea moiety (-NH-CO-NH-). libretexts.org The analysis of related structures suggests that the fragmentation of this compound would proceed through several key pathways:

Cleavage of the Urea Bridge: The most common fragmentation pathway for phenylureas involves the cleavage of the C-N bonds of the urea linkage. This can lead to the formation of two primary fragment ions: the 3,5-difluorophenyl isocyanate ion or the 3,5-difluoroaniline (B1215098) ion, along with their corresponding counterparts.

Benzylic Cleavage: In derivatives with substituents on the second nitrogen, cleavage at the benzylic position is also a common fragmentation route. nih.gov

Loss of Small Molecules: The molecular ion can also undergo rearrangements and lose small, stable neutral molecules like H₂O, CO, or HNCO. libretexts.org

Based on the fragmentation patterns of structurally similar compounds like 1-(3,4-dichlorophenyl)urea, the following table outlines the proposed major fragment ions for this compound.

| Proposed Fragment Structure | Molecular Formula of Fragment | Calculated m/z | Description of Loss |

|---|---|---|---|

| [C₇H₅F₂N]⁺• (3,5-Difluorophenyl isocyanate radical cation) | C₇H₅F₂N | 155.0390 | Loss of •NH₂ |

| [C₆H₆F₂N]⁺ (3,5-Difluoroanilinium ion) | C₆H₆F₂N | 130.0468 | Cleavage and rearrangement, loss of HNCO |

| [C₆H₄F₂]⁺• (Difluorobenzene radical cation) | C₆H₄F₂ | 114.0281 | Loss of H₂NCONH₂ |

| [CH₄N₂O]⁺• (Urea radical cation) | CH₄N₂O | 60.0324 | Loss of C₆H₄F₂ |

The detailed analysis of these high-resolution fragmentation spectra allows for the confident structural assignment of this compound and its derivatives, providing a robust dataset for their unambiguous identification.

Computational Chemistry and Quantum Chemical Investigations of 1 3,5 Difluorophenyl Urea

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization using DFT methods seeks to find the lowest energy arrangement of atoms in a molecule. For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, calculations have determined the most stable three-dimensional structure. primescholars.comuni-muenchen.de Key findings from the geometric analysis indicate that the urea (B33335) linkage atoms are largely coplanar, a feature that often facilitates intramolecular hydrogen bonding and stabilizes the conformation. youtube.com

The dihedral angle, which describes the twist between the two phenyl rings, is a critical parameter. In the crystal structure of the nitro-derivative, this angle is found to be 35.62°. primescholars.com This twist from full planarity is a result of balancing steric hindrance and electronic conjugation effects. The calculated bond lengths and angles from the optimized geometry generally show good agreement with experimental data obtained from X-ray crystallography. primescholars.com

Table 1: Selected Optimized Geometric Parameters for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea This table presents representative data based on findings for a structurally similar compound.

| Parameter | Bond/Angle | Value (Calculated) |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-N (urea) | ~1.37 - 1.40 Å | |

| C-F (aromatic) | ~1.35 Å | |

| Bond Angle | N-C-N (urea) | ~114° |

| O=C-N (urea) | ~123° | |

| Dihedral Angle | Phenyl Ring A - Phenyl Ring B | 35.62° (from X-ray data) |

Note: The presented values are typical for diphenylurea structures and are informed by studies on the nitro-derivative. The exact values can vary based on the specific computational method and basis set used.

Conformational analysis is crucial for understanding the flexibility and stability of a molecule. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as its geometry changes, typically by rotating one or more bonds. materialsciencejournal.org For 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a 2D PES scan was performed to map the molecule's stability. primescholars.comuni-muenchen.de This was achieved by systematically changing the dihedral angle around the N-C bond connecting the urea linker to one of the phenyl rings (specifically, the θ1(C6-N2-C14-N1) dihedral angle) over a range from -180° to +180°. primescholars.com

The resulting PES map identifies the low-energy conformations (stable states) and the high-energy transition states that separate them. This analysis confirms that the conformation found in the crystal structure corresponds to a minimum on the potential energy surface, indicating it is a stable arrangement. primescholars.com Understanding these energy landscapes is vital for predicting how the molecule might interact with biological targets, as conformational changes are often integral to binding processes. dergipark.org.tr

Molecular Orbital Theory and Reactivity Analysis

Molecular orbital theory provides a framework for understanding the electronic properties and chemical reactivity of molecules.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding electronic transitions and reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ugm.ac.id Conversely, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer (ICT). mdpi.com For the nitro-derivative, the calculated HOMO-LUMO gap helps to quantify its electronic stability. primescholars.comdergipark.org.tr

Table 2: Frontier Molecular Orbital Energies for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea This table presents representative data based on findings for a structurally similar compound.

| Orbital | Energy (eV) |

| HOMO | -7.37 eV |

| LUMO | -2.69 eV |

| Energy Gap (ΔE) | 4.68 eV |

Data sourced from DFT/B3LYP/6-311G(d,p) calculations on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea.

The analysis shows that the electron density in the HOMO is primarily located on the nitrophenyl ring, while the LUMO is distributed across the entire molecule. This distribution is crucial for understanding charge transfer characteristics.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are electron-rich or electron-poor. icm.edu.pl It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate charge distribution. scirp.org Red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. icm.edu.pl

For the nitro-derivative of 1-(3,5-difluorophenyl)urea, the MEP map reveals distinct reactive sites. primescholars.comuni-muenchen.de

Negative Regions (Red/Yellow): The most negative potential is localized on the oxygen atoms of the carbonyl group and the nitro group. These are the primary sites for hydrogen bond donation and electrophilic interactions.

Positive Regions (Blue): The most positive potential is found around the hydrogen atoms of the N-H groups in the urea bridge. These sites are acidic and act as hydrogen bond donors.

Neutral Regions (Green): The phenyl rings generally exhibit a neutral potential, with slight variations due to the influence of the fluorine and nitro substituents.

This mapping provides invaluable insights into how the molecule will interact with other molecules, including receptors or enzyme active sites. researchgate.net

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intramolecular delocalization, or charge transfer, from filled (donor) orbitals to empty (acceptor) orbitals. These donor-acceptor interactions stabilize the molecule through a phenomenon known as hyperconjugation.

For urea derivatives, NBO analysis typically reveals several key interactions. The stabilization energy (E(2)) associated with each interaction is calculated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction.

Key interactions in phenylurea-type structures include:

n → π* Interactions: Delocalization of the lone pair electrons from the nitrogen atoms (n) into the antibonding orbital of the carbonyl group (π* C=O). This interaction is characteristic of amides and ureas and contributes significantly to the planarity and rotational barrier of the urea unit.

π → π* Interactions: Delocalization of electrons from the π-bonding orbitals of the phenyl rings to the π*-antibonding orbitals within the conjugated system.

Table 3: Representative NBO Donor-Acceptor Interactions in Urea Derivatives This table illustrates the types of interactions identified through NBO analysis for similar compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | High | Resonance stabilization of urea |

| LP (O) | σ* (N-C) | Moderate | Hyperconjugative stabilization |

| π (C-C)phenyl | π* (C-C)phenyl | Moderate | Intramolecular charge transfer |

| LP (N) | σ* (C-C)phenyl | Low | Hyperconjugative stabilization |

Note: LP denotes a lone pair orbital. E(2) values are qualitative and depend on the specific molecular structure.

This analysis provides a quantitative measure of electron delocalization and resonance effects, offering a deeper understanding of the molecule's electronic structure and stability. materialsciencejournal.org

Theoretical Vibrational Spectroscopy and Spectral Assignments

Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the vibrational properties of molecules like this compound. These theoretical approaches allow for the prediction and detailed assignment of infrared and Raman spectra, providing insights that complement and guide experimental findings.

The prediction of infrared (IR) and Raman vibrational frequencies is a cornerstone of the computational analysis of molecular structures. For derivatives of urea, theoretical calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p). dergipark.org.trresearchgate.net This approach calculates the optimized molecular geometry and the subsequent vibrational frequencies of the molecule in its ground state.

The process involves solving the quantum mechanical equations of motion for the molecule's nuclei. The output provides a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity. These calculated spectra can be visually compared with experimental FT-IR and FT-Raman spectra to validate the computational model and aid in the interpretation of the experimental data. niscpr.res.in

For this compound, the vibrational spectrum is characterized by modes originating from the phenyl ring, the urea moiety, and the carbon-fluorine bonds. Key vibrational modes include:

N-H Vibrations: The N-H group typically exhibits stretching vibrations in the range of 3200–3700 cm⁻¹. The exact frequency can indicate the presence and strength of hydrogen bonding. dergipark.org.tr

C=O Stretching: The carbonyl group of the urea moiety produces a very strong and characteristic IR absorption band, generally found between 1640 cm⁻¹ and 1680 cm⁻¹. researchgate.netnih.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the difluorophenyl ring are expected in the 3000–3100 cm⁻¹ region. dergipark.org.tr

Aromatic C-C Stretching: The stretching vibrations within the aromatic ring typically appear in the 1400–1600 cm⁻¹ range. dergipark.org.tr

C-F Stretching: The carbon-fluorine bonds give rise to strong absorption bands, and in the case of a related molecule, these were theoretically confirmed around 1092-953 cm⁻¹. dergipark.org.tr

The table below summarizes the expected vibrational modes and their general frequency ranges for the functional groups present in this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (Urea) | Stretching | 3200 - 3700 |

| C=O (Urea) | Stretching | 1640 - 1680 |

| C-N (Urea) | Asymmetric Stretching | 1450 - 1500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-C | Stretching | 1400 - 1600 |

| C-F | Stretching | 950 - 1100 |

| N-H (Urea) | Bending | 1550 - 1650 |

| Aromatic C-H | In-plane Bending | 1000 - 1400 |

Note: The frequency ranges are general and can be influenced by the specific chemical environment and intermolecular interactions.

While computational methods can predict a large number of vibrational frequencies, assigning each frequency to a specific molecular motion can be complex, as many modes are combinations of several types of vibrations. Potential Energy Distribution (PED) analysis is a crucial computational technique used to provide a quantitative assignment for each normal mode. dergipark.org.trniscpr.res.in

PED analysis decomposes each calculated vibrational mode into contributions from various internal coordinates (like bond stretching, angle bending, and torsions). The result is typically presented as a percentage, indicating how much each internal coordinate contributes to a particular normal mode. dergipark.org.tr For example, a PED of 100% for N-H stretching for a specific frequency would mean that this vibration is a pure N-H stretch. More commonly, modes are mixed; a PED might show contributions from both C-C stretching and C-H in-plane bending. dergipark.org.tr

For a molecule like this compound, PED analysis would be essential to:

Unambiguously assign the N-H and C=O vibrations of the urea group.

Differentiate between the various stretching and bending modes of the difluorophenyl ring.

Identify the characteristic vibrations of the C-F bonds and distinguish them from other skeletal modes. dergipark.org.tr

This detailed assignment allows for a deeper understanding of the molecule's dynamics and provides a robust basis for interpreting changes in the vibrational spectra that may occur due to intermolecular interactions or chemical modifications.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical signal processing and telecommunications. scirp.orgnih.gov Computational chemistry provides a framework for the theoretical prediction and understanding of the NLO response of molecules like this compound.

The NLO properties of a molecule are determined by how its charge distribution is polarized by an external electric field. This is described by the molecular polarizability (α) and the hyperpolarizabilities (β, γ, etc.). DFT calculations are widely used to compute these properties. nih.govrsc.org

Key NLO parameters calculated computationally include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Also known as the second-order polarizability, this is a measure of the asymmetric distortion of the electron cloud in response to a strong electric field. A large β value is a primary requirement for second-harmonic generation (SHG), a key NLO phenomenon. scirp.org

Second Hyperpolarizability (γ): This third-order parameter is relevant for other NLO effects.

The magnitude of these NLO properties is strongly linked to intramolecular charge transfer (ICT) within the molecule. nih.gov Molecules that have electron-donating groups connected to electron-accepting groups through a π-conjugated system often exhibit enhanced NLO responses. rsc.org In this compound, the urea moiety can act as a donor, while the difluorophenyl ring acts as an acceptor. The efficiency of this charge transfer, which can be analyzed using Frontier Molecular Orbital (FMO) analysis, is critical. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and a larger NLO response. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Derivation of Molecular Descriptors for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug design and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For compounds like this compound, which belongs to a class of molecules with diverse biological activities, QSAR studies can predict their potential efficacy and guide the synthesis of new, more potent derivatives. nih.govwikigenes.org

The foundation of a QSAR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. mdpi.comresearchgate.net The optimized molecular structure, obtained from quantum chemical calculations, is used to derive a wide range of descriptors.

The table below lists common categories of molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Examples | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Rotatable bonds | Describe the basic composition and connectivity of the molecule. |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index | Characterize the topology and branching of the molecular structure. nih.govresearchgate.net |

| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices | Describe the 3D size and shape of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges, Polarizability | Quantify the electronic properties and charge distribution within the molecule. nih.gov |

| Quantum-Chemical | Total Energy, Heat of Formation, Ionization Potential, Electron Affinity | Derived from quantum mechanical calculations, providing precise electronic and energetic information. |

Once these descriptors are calculated for a set of related urea derivatives with known biological activities (e.g., enzyme inhibition), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are used to build the QSAR model. nih.gov The resulting equation can then be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors, thereby streamlining the drug discovery process. nih.govmdpi.com

Supramolecular Chemistry and Crystal Engineering of 1 3,5 Difluorophenyl Urea Systems

Role of Hydrogen Bonding in Supramolecular Assembly

The primary interaction governing the supramolecular assembly of urea (B33335) derivatives is the hydrogen bond between the N-H proton of one molecule and the carbonyl oxygen (C=O) of another. nih.gov The urea moiety contains two N-H groups (donors) and one carbonyl oxygen (acceptor), enabling the formation of robust and directional intermolecular connections.

In the solid state, simple diaryl ureas typically form a characteristic one-dimensional hydrogen-bonded chain, often referred to as an α-tape or ribbon motif. researchgate.net This motif is constructed from bifurcated N−H···O hydrogen bonds where the carbonyl oxygen of one urea molecule accepts hydrogen bonds from two N-H groups of two different neighboring molecules, propagating a linear chain. researchgate.netresearchgate.net

For 1-(3,5-difluorophenyl)urea, the presence of two highly electronegative fluorine atoms at the meta positions of the phenyl ring has a profound effect. These groups withdraw electron density from the aromatic ring and, by extension, from the urea N-H groups. This inductive effect increases the partial positive charge on the hydrogen atoms, making them more acidic and thus stronger hydrogen-bond donors. nih.gov This enhancement of hydrogen bond donor strength is a key principle in designing urea-based systems for strong molecular assembly and recognition. nih.gov

While the N−H···O interaction is dominant, weaker hydrogen bonds, such as C-H···F interactions, may also play a secondary role in consolidating the three-dimensional crystal packing of fluorinated aromatic compounds. acs.org Spectroscopic studies on related compounds, like 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, confirm the participation of the N-H groups in hydrogen bonding, as evidenced by their characteristic vibrational frequencies in FT-IR spectroscopy. dergipark.org.tr

Table 1: Typical Hydrogen Bond Parameters in Diaryl Urea Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N−H···O | 2.8 - 3.1 | 150 - 170 | researchgate.netresearchgate.net |

| C-H···F | 3.0 - 3.5 | 130 - 160 | acs.org |

Self-Assembly Principles and Controlled Aggregation

The self-assembly of this compound is primarily driven by the strong, directional N−H···O hydrogen bonds that promote the formation of one-dimensional tapes or fibers. nih.govresearchgate.net This process of controlled aggregation from individual molecules (monomers) into well-defined supramolecular structures is a cornerstone of bottom-up nanotechnology. The predictability of the urea tape motif makes it a reliable tool in crystal engineering.

The aggregation process is a delicate balance of several non-covalent interactions:

Hydrogen Bonding: The dominant, directional force responsible for the initial formation of linear chains. nih.gov

π–π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can help to stabilize the assembly. The fluorine substitution can modify the quadrupole moment of the aromatic ring, influencing the geometry and strength of these stacking interactions.

Control over the aggregation process can be exerted by external factors, most notably the choice of solvent. nih.gov In nonpolar solvents, the strong urea-urea hydrogen bonds are favored, leading to extensive aggregation. Conversely, in polar, competitive solvents (like DMSO or water), the solvent molecules can form hydrogen bonds with the urea groups, disrupting the self-assembly process and favoring the dissolved, monomeric state. nih.gov Concentration is another critical factor; spontaneous self-assembly and aggregation typically occur only above a specific threshold known as the critical aggregation concentration. mdpi.com

Formation of Gels, Capsules, and Crystalline Architectures via Urea Linkages

The robust and directional nature of the hydrogen bonds in this compound facilitates its organization into a variety of complex supramolecular architectures.

Gels: Many simple N,N'-disubstituted ureas are effective organogelators. researchgate.net Gelation occurs when the molecules self-assemble into an extended one-dimensional fibrous network. researchgate.net At sufficient concentrations, these fibers physically entangle and immobilize solvent molecules within the network, resulting in the formation of a supramolecular gel. mdpi.com The strength and stability of the gel are directly related to the strength of the underlying hydrogen-bonding interactions. The enhanced N-H acidity of this compound makes it a strong candidate for forming such stable, fibrous networks.

Capsules: The principles of urea-based hydrogen bonding can be extended to create discrete, three-dimensional structures like molecular capsules. This is often achieved by using more complex, pre-organized molecules where multiple urea functionalities are held in a specific geometry. For instance, tripodal molecules featuring three urea groups can dimerize around a template molecule or ion, forming a closed, capsule-like structure held together by a network of hydrogen bonds. ornl.gov The formation of these assemblies is highly cooperative and relies on the geometric complementarity between the host monomers and the guest.

Crystalline Architectures: In the absence of gelation or capsule formation, this compound will organize into a stable crystalline solid. The precise arrangement of molecules in the crystal lattice, or its crystalline architecture, is dictated by the interplay of the strong N−H···O tape formation and weaker interactions that guide the packing of these tapes into a three-dimensional structure. researchgate.netacs.org The predictability of the urea hydrogen-bonding motif is a powerful tool for crystal engineers aiming to design solids with specific structures and properties.

Host-Guest Chemistry and Molecular Recognition Phenomena

The electron-deficient nature of the this compound moiety makes it an excellent receptor for electron-rich species, particularly anions. nih.gov This forms the basis of its application in host-guest chemistry and molecular sensing.

The two parallel N-H groups of the urea functional group create a highly effective binding pocket for anions of complementary geometry, such as spherical halides (e.g., fluoride, F⁻) or tetrahedral oxoanions (e.g., dihydrogen phosphate, H₂PO₄⁻). nih.govfrontiersin.org The binding occurs through the formation of multiple hydrogen bonds between the acidic N-H protons of the urea (the host) and the basic anion (the guest).

The anion recognition capability is significantly enhanced by the 3,5-difluoro substitution. nih.gov The electron-withdrawing fluorine atoms increase the hydrogen-bond donating ability of the N-H protons, leading to stronger and more stable host-guest complexes. This principle is demonstrated in studies where ureas with electron-withdrawing groups consistently show higher binding affinities for anions compared to their non-substituted counterparts. nih.govfrontiersin.org

The binding event can be monitored using various analytical techniques. A common method is ¹H-NMR titration, where the addition of an anion guest to a solution of the urea host causes a significant downfield shift in the resonance of the N-H protons, providing direct evidence of the hydrogen-bonding interaction. mdpi.commdpi.com The strength of the interaction is quantified by the association constant (Kₐ), with higher values indicating stronger binding.

Table 2: Representative Association Constants (Kₐ, M⁻¹) for Anion Binding by a Urea-Based Receptor in DMSO-d₆

| Anion Guest | Association Constant (Kₐ) | Reference |

|---|---|---|

| F⁻ (Fluoride) | > 10⁴ | frontiersin.org |

| Cl⁻ (Chloride) | ~ 80 | frontiersin.org |

| Br⁻ (Bromide) | < 10 | frontiersin.org |

| H₂PO₄⁻ (Dihydrogen Phosphate) | ~ 3000 | frontiersin.org |

Data is for a representative thiourea-based receptor to illustrate relative binding strengths. Receptors based on this compound are expected to follow similar trends in anion preference.

This selective recognition demonstrates the utility of this compound as a fundamental component in the design of chemosensors for detecting specific anions in solution. mdpi.com

Mechanistic Investigations of 1 3,5 Difluorophenyl Urea and Its Analogues in Molecular and Cellular Systems

Molecular Target Identification and Binding Mechanism Studies (In Vitro/Preclinical Focus)

Kinase Inhibition Profiles and Binding Site Analysis (e.g., BRAF, VEGFR)

The diaryl urea (B33335) structure is a well-established pharmacophore in the design of kinase inhibitors. Analogues of 1-(3,5-difluorophenyl)urea have demonstrated potent inhibitory activity against several key kinases implicated in cancer cell signaling, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and RAF kinases.

These compounds typically function as Type II inhibitors, binding to the kinase in its inactive "DFG-out" conformation. This binding mode occupies a hydrophobic pocket adjacent to the ATP-binding site. The central urea moiety is crucial for this interaction, forming key hydrogen bonds with a conserved glutamic acid residue and the backbone amide of an aspartic acid residue within the DFG motif benthamscience.com. The flanking aryl rings, including the 3,5-difluorophenyl group, engage in essential nonbonded π interactions (such as π-π stacking and CH-π) within the hydrophobic regions of the kinase, contributing to both binding affinity and specificity nih.gov.

Derivatives incorporating the difluorophenyl moiety have shown potent activity. For instance, a difluorophenyl analogue demonstrated strong VEGFR-2 inhibitory activity with an IC₅₀ value of 0.0070 μM. Other 1,3-diphenylurea derivatives have shown potent dual inhibition of c-MET and VEGFR-2, with IC₅₀ values as low as 18 nM and 24 nM, respectively nih.gov. The substitution pattern on the phenyl rings significantly influences potency and selectivity nih.gov.

| Compound Analogue | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Difluorophenyl Analogue 1 | VEGFR-2 | 7.0 |

| Aryl Pyridine Derivative (2n) | c-MET | 18 |

| Aryl Pyridine Derivative (2n) | VEGFR-2 | 24 |

| Aryl Pyridine Derivative (2f) | c-MET | 24 |

| Aryl Pyridine Derivative (2f) | VEGFR-2 | 35 |

| 4-aminoquinazolinyl-diaryl urea (5a) | EGFR | 56 |

Inhibition of Chitin Synthesis Pathways

Analogues of this compound, particularly those belonging to the benzoylphenylurea (BPU) class of insect growth regulators, are potent inhibitors of chitin synthesis. Chitin is a critical structural component of the insect exoskeleton, and its disruption interferes with the molting process, leading to larval death nih.govresearchgate.net.

The mechanism of action does not appear to involve direct inhibition of the enzyme chitin synthase nih.gov. Instead, evidence suggests that these compounds interfere with a post-catalytic step in the chitin biosynthesis pathway. The proposed mechanism involves the disruption of the transport of chitin polymers across the cell membrane or their assembly into microfibrils. One study on the analogue 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea (CME-134) found that it inhibited chitin synthesis in vivo more rapidly than the reference compound diflubenzuron, although it was a less potent inhibitor of chitin synthesis in vitro. This suggests that the insecticidal activity is based on a strong, albeit indirect, inhibition of the chitin synthesis pathway nih.gov. These insecticides are believed to act directly within the integument to block the final polymerization step in chitin formation nih.gov.

Modulation of Key Enzymes and Signaling Pathways (e.g., AMPK, GST)

AMP-Activated Protein Kinase (AMPK) Modulation: A novel family of fluorinated N,N'-diarylureas has been identified as potent activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis nih.govnih.gov. These compounds, including structures with the 3,5-difluorophenyl moiety, can activate AMPK at low micromolar concentrations (1–3 µM), a significant improvement over activators like metformin which require millimolar levels nih.govnih.gov. AMPK activation by these compounds leads to downstream effects such as the inhibition of acetyl-CoA carboxylase (ACC) and the mTOR signaling pathway, which are crucial for lipid synthesis and cell growth, respectively nih.gov.

Glutathione S-Transferase (GST) Inhibition: Research on a closely related analogue, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has demonstrated that this class of compounds can inhibit the activity of Glutathione S-Transferase (GST) nih.gov. GSTs are phase II detoxification enzymes that are often overexpressed in cancer cells, contributing to therapeutic resistance. Inhibition of GST by this diaryl urea derivative was associated with the induction of apoptosis and cell cycle arrest in lung cancer cells, highlighting another important mechanism through which these compounds can exert anti-cancer effects nih.gov.

| Compound Class | Target Enzyme | Effect | Effective Concentration |

|---|---|---|---|

| Fluorinated N,N'-diarylureas | AMPK | Activation | 1–3 µM |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | GST | Inhibition | Not Specified |

Molecular Interactions with Microbial Components and Antimicrobial Mechanisms

Diaryl urea derivatives have shown notable antimicrobial and antifungal activity. Their mechanism of action is believed to be multifactorial, involving the inhibition of essential microbial enzymes and processes.

Molecular docking studies have predicted that these compounds can bind to and inhibit key bacterial enzymes. For example, in Streptococcus mutans, a diaryl urea derivative was predicted to have strong binding potential with glucosyltransferase (3AIC) and another vital enzyme (2ZID), both of which are involved in the synthesis of extracellular exopolysaccharides (EPS) that are critical for biofilm formation nih.gov. In other bacteria, potential targets include DNA gyrase and penicillin-binding proteins nih.gov.

The antifungal activity is also significant. Novel benzoylurea derivatives incorporating a pyrimidine moiety have demonstrated potent activity against fungi like Rhizoctonia solani, with some compounds showing superior efficacy compared to the commercial fungicide hymexazol. Molecular docking studies for these compounds suggested that succinate dehydrogenase (SDH) could be a potential molecular target.

| Compound Analogue | Microbial Target | Activity (% Inhibition @ 50 µg/mL) | Potential Molecular Target |

|---|---|---|---|

| Benzoylurea-pyrimidine (4l) | Rhizoctonia solani | 89.74% | Succinate Dehydrogenase (SDH) |

| Benzoylurea-pyrimidine (4j) | Phomopsis sp. | 49.84% | Succinate Dehydrogenase (SDH) |

| 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | Streptococcus mutans | Inhibited biofilm formation | Glucosyltransferase (3AIC) |

Receptor and Ion Channel Interaction Mechanisms

The interaction of this compound and its analogues extends to receptors and ion channels. The urea functional group is a proficient hydrogen bond donor and acceptor, enabling it to interact with a variety of biological receptors.

Urea-based derivatives have been investigated as modulators of the calcium-sensing receptor, indicating a role in regulating ion-mediated signaling pathways wipo.int. Furthermore, computational and experimental studies have shown that urea-based inhibitors can effectively target cell surface receptors like the prostate-specific membrane antigen (PSMA), a glycoprotein upregulated in certain cancer cells. The binding is primarily driven by hydrogen bonding, salt bridges, and electrostatic interactions researchgate.net.

Beyond protein receptors, the diaryl urea scaffold has been shown to act as a powerful receptor for anions, such as chloride and carboxylates semanticscholar.org. While not a traditional drug-receptor interaction, this demonstrates the fundamental capacity of the urea moiety to form strong, specific hydrogen-bond-driven complexes with biologically relevant ions, a feature that could underlie interactions with the anion-binding pockets of certain proteins or ion channels semanticscholar.orgfrontiersin.org.

Structure-Activity Relationship (SAR) and Structure-Function Studies

The biological activity of diaryl ureas is highly dependent on the nature and position of substituents on both aromatic rings. Structure-activity relationship (SAR) studies have provided critical insights into the structural requirements for targeting different molecular systems.

A computational analysis of numerous diaryl urea-protein complexes reveals a consistent structure-function pattern: the central urea core acts as a hydrogen-bonding anchor, while the flanking aryl rings explore hydrophobic pockets, with their substituents fine-tuning the affinity and selectivity nih.gov.

For Kinase Inhibition: SAR studies on 1,3-diphenylurea derivatives as VEGFR-2 and c-MET inhibitors showed that di-halogenated phenyl analogues (e.g., 3,4-dichloro) displayed greater antitumor activity than mono-halogenated analogues nih.gov. The lipophilic diaryl urea moiety is a key structural fragment for binding within the hydrophobic pocket of the kinase domain nih.gov.

For AMPK Activation: In the series of fluorinated N,N'-diarylureas, potent AMPK activation was observed in compounds that possessed one aryl ring with electron-withdrawing groups like 4'-trifluoromethoxy or 4'-trifluoromethylthio, and a second aryl ring bearing various chlorine or fluorine substituents, such as the 3,5-difluoro pattern nih.gov. The presence of multiple halogen atoms on the second ring, as in 3,4,5-trifluoro derivatives, often produced compounds with comparable or slightly enhanced activity nih.gov.

For Chitin Synthesis Inhibition: In benzoylphenylureas, the SAR is well-defined. The 2,6-difluorobenzoyl moiety is generally considered optimal for activity. On the aniline (phenylurea) ring, substitutions at the 3-, 4-, and 5-positions can significantly modulate insecticidal potency nih.gov.

For Anion Receptor Function: For diaryl urea derivatives acting as anion receptors, electron-withdrawing substituents (e.g., -CF₃, -F) on the aryl rings increase the acidity of the urea N-H protons, leading to a higher binding affinity for anions compared to analogues with electron-donating groups (e.g., -CH₃) semanticscholar.org.

These SAR studies underscore the chemical tractability of the this compound scaffold, allowing for its optimization against a wide array of distinct biological targets through precise chemical modification.

Correlation of Structural Modifications with Functional Modulations

The urea moiety itself is a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets such as protein kinases. mdpi.com The two NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are often crucial for anchoring the molecule within the active site of an enzyme.

Alterations to the phenyl rings have a profound impact on activity. The substitution pattern on the phenyl rings influences the electronic properties and steric profile of the molecule. For instance, in a series of diaryl urea derivatives designed as potential EGFR inhibitors, the nature and position of substituents on the phenyl ring were found to be critical for cytotoxic activity against various cancer cell lines. mdpi.com While direct SAR studies on this compound are limited in the public domain, research on analogous compounds, such as those with chloro and methyl substitutions, has shown that these modifications can enhance antiproliferative activity. nih.gov

The presence of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. The strong electron-withdrawing nature of fluorine can also influence the acidity of the N-H protons in the urea linkage, potentially affecting hydrogen bonding strength.

The following table summarizes the observed effects of structural modifications on the activity of various diaryl urea analogues, which can provide a framework for understanding the potential functional modulations of this compound derivatives.

| Modification Site | Structural Change | Observed Functional Modulation in Analogues |

| Urea Linker | Replacement with thiourea | Can alter hydrogen bonding capacity and biological activity. |

| N-methylation | May change conformational preferences and reduce hydrogen bonding donors. | |

| Phenyl Ring A (proximal) | Substitution with electron-withdrawing groups (e.g., Cl) | Often increases antiproliferative activity. nih.gov |

| Substitution with electron-donating groups (e.g., CH3) | Can modulate activity and selectivity. nih.gov | |

| Phenyl Ring B (distal) | Introduction of various substituents | Significantly impacts potency and target selectivity. |

| Addition of bulky groups | Can either enhance or decrease activity depending on the target's binding pocket topography. | |

| Inter-ring Linker | Replacement of ester with amide | Increased antiproliferative activity observed in some series. nih.gov |

| Insertion of a methylene spacer | Enhanced antiproliferative activity by extending molecular length. nih.gov |

Design Principles for Tunable Molecular Interactions and Selectivity

The design of selective this compound analogues hinges on a deep understanding of the molecular interactions that govern their binding to biological targets. The overarching goal is to engineer molecules that exhibit high affinity for the desired target while minimizing off-target effects. Key principles in this design process include exploiting subtle differences in the active sites of related proteins, modulating physicochemical properties, and employing computational modeling to predict binding modes.

Exploiting Target-Specific Interactions:

A primary strategy for achieving selectivity is to design ligands that interact with non-conserved amino acid residues within the target's active site. While the ATP-binding pocket of many kinases shares a high degree of homology, there are often subtle differences in the surrounding regions that can be exploited. Molecular docking and X-ray crystallography of related diaryl urea inhibitors have revealed that the terminal phenyl ring can often be positioned to interact with these less-conserved regions. nih.gov For this compound analogues, modifications to the other phenyl ring (or its replacement with a different heterocyclic system) could be tailored to form specific interactions, such as hydrogen bonds or van der Waals contacts, with unique residues in the target of interest.

Modulation of Physicochemical Properties:

The 3,5-difluorophenyl group imparts specific electronic and lipophilic characteristics to the parent molecule. The fluorine atoms are potent electron-withdrawing groups, which can influence the hydrogen-bond donating capacity of the adjacent N-H group of the urea. This modulation can be a key factor in achieving selectivity, as different enzymes may have varying requirements for optimal hydrogen bond strength.

Computational and Molecular Modeling Approaches:

In modern drug design, computational methods are indispensable for rationalizing SAR and guiding the design of more selective compounds. Molecular docking simulations can predict the binding poses of this compound analogues within the active site of a target protein. nih.govijpsr.com These models can help identify key interactions and suggest modifications that could enhance affinity and selectivity.

For example, docking studies on diaryl urea derivatives targeting B-RAF kinase have shown how the urea moiety forms crucial hydrogen bonds with the protein backbone, while the phenyl rings occupy hydrophobic pockets. nih.gov By visualizing these interactions, medicinal chemists can design new analogues with substituents that are predicted to form more favorable contacts with the target enzyme, or to introduce steric clashes with off-target proteins.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of compounds with their biological activity. researchgate.net These models can identify the key physicochemical properties that are important for activity and selectivity, and can be used to predict the activity of novel, untested compounds.

The following table outlines key design principles and their intended effects on molecular interactions and selectivity for this compound analogues.

| Design Principle | Intended Effect |

| Targeting Non-conserved Residues | Enhance selectivity by forming specific interactions with unique amino acids in the target's active site. |

| Modulating Hydrogen Bond Strength | Fine-tune affinity and selectivity by altering the electronic properties of the urea N-H groups through phenyl ring substitutions. |

| Optimizing Lipophilicity | Improve cell permeability and pharmacokinetic properties, while also influencing binding to hydrophobic pockets. |

| Introducing Steric Constraints | Design molecules that fit the active site of the intended target but are too bulky to bind to off-targets. |

| Utilizing Bioisosteric Replacements | Replace parts of the molecule with other chemical groups that have similar steric and electronic properties to improve potency, selectivity, or metabolic stability. |

| Employing Scaffold Hopping | Replace the core chemical structure with a novel scaffold while retaining key binding interactions to discover new chemical series with improved properties. mdpi.com |

By systematically applying these principles, it is possible to develop analogues of this compound with tailored molecular interactions, leading to improved potency and selectivity for specific biological targets.

Future Research Directions and Advanced Applications of 1 3,5 Difluorophenyl Urea

Development of Novel Spectroscopic and Sensing Applications

The inherent spectroscopic properties of 1-(3,5-Difluorophenyl)urea and its derivatives make them promising candidates for the development of novel sensors and probes. The urea (B33335) functional group is an excellent hydrogen bond donor and acceptor, allowing for specific interactions with various analytes. The fluorine atoms on the phenyl ring can modulate the electronic properties of the molecule, influencing its absorption and emission spectra.

Future research is anticipated to focus on designing "turn-on" fluorescent sensors based on the this compound backbone. Such sensors could be engineered for the highly selective and sensitive detection of specific ions, like fluoride (F⁻) or iron (Fe³⁺), in environmental or biological samples. The mechanism would likely involve analyte-induced changes in the sensor's conformation or electronic structure, leading to a significant enhancement in fluorescence. Urea-based fluorescent sensors have already demonstrated detection limits as low as 10⁻⁸ M for certain ions. aalto.fi

Furthermore, this compound could be integrated into electrochemical sensing platforms. Urea is a key biomarker for liver and kidney function, and developing sensitive electrochemical sensors is of great clinical interest. researchgate.net By functionalizing electrodes with this compound or its polymers, it may be possible to create devices for the rapid, in-situ monitoring of biologically relevant molecules. Research in this area would involve studying the electrochemical behavior of the compound and optimizing its immobilization on electrode surfaces to achieve high sensitivity and selectivity.

Table 1: Potential Sensing Applications and Mechanisms

| Application Area | Sensing Target | Potential Mechanism | Key Molecular Features |

|---|---|---|---|

| Environmental Monitoring | Heavy Metal Ions (e.g., Fe³⁺) | Chelation-induced fluorescence enhancement ("turn-on") | Urea moiety, difluorophenyl ring |

| Clinical Diagnostics | Anions (e.g., F⁻) | Hydrogen bonding interactions altering electronic structure | Urea NH protons |

| Biomedical Sensing | Biologically relevant molecules | Electrochemical detection on functionalized surfaces | Redox properties, surface adhesion |

Integration into Advanced Materials Science and Engineering

The unique properties conferred by the difluorophenylurea structure position it as a valuable building block for advanced materials. The strong carbon-fluorine bond contributes to high thermal and chemical stability, while the urea group's capacity for strong, directional hydrogen bonding is crucial for directing self-assembly. nih.govrsc.org

Supramolecular Assembly: A significant future direction lies in using this compound as a tecton for supramolecular chemistry. The urea moiety can form robust, self-complementary hydrogen bonds, driving the assembly of molecules into well-defined, one-dimensional tapes or more complex three-dimensional networks. reading.ac.uk The fluorine atoms can participate in weaker interactions, such as C–F···H or π–π stacking with non-fluorinated rings, which can be used to fine-tune the resulting supramolecular architecture. rsc.org This bottom-up approach could lead to the creation of:

Smart Hydrogels: Materials that respond to external stimuli like pH or temperature, with applications in drug delivery and tissue engineering. reading.ac.uk

Supramolecular Adhesives: Reversible and self-healing materials based on the dynamic and directional nature of the urea hydrogen bonds. aalto.fi

Porous Organic Networks: For applications in gas storage or selective separation, leveraging the controlled assembly of the fluorinated building blocks. researchgate.net

Advanced Polymers: Incorporating the this compound unit into polymer backbones is another promising avenue. In the field of fluorinated polyurethanes (FPUs), this moiety could be used as a chain extender or part of a diisocyanate monomer. The inclusion of fluorine is known to enhance key properties of polymers. mdpi.comnih.gov

Table 2: Predicted Property Enhancements in Fluorinated Polymers

| Property | Effect of this compound Integration | Underlying Chemical Principle |

|---|---|---|

| Thermal Stability | Increased resistance to thermal degradation | High bond energy of the C-F bond (~485 kJ/mol). nih.gov |

| Chemical Resistance | Improved stability against acids, bases, and solvents | Inertness of the C-F bond and shielding of the polymer backbone. researchgate.net |

| Hydrophobicity | Lower surface energy, leading to water and oil repellency | Low polarizability of the fluorine atom. mdpi.com |

| Mechanical Strength | Enhanced toughness and modulus | Strong intermolecular hydrogen bonding from the urea groups. researchgate.net |

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel molecules based on the this compound scaffold. Techniques like Density Functional Theory (DFT) and molecular docking are crucial for predicting molecular properties and interaction mechanisms.

DFT calculations can be employed to understand the fundamental electronic structure, reactivity, and spectroscopic characteristics of new derivatives. For instance, DFT has been used to analyze the vibrational spectra (FT-IR) and frontier molecular orbitals of related diphenylurea compounds, providing insights that correlate well with experimental data. researchgate.net This predictive power allows for the in-silico screening of candidate molecules for specific applications, saving significant time and resources in the synthesis and testing phases.